molecular formula C19H26N4O2 B2823742 cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1171385-09-3

cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2823742
CAS No.: 1171385-09-3
M. Wt: 342.443
InChI Key: JUIGQVPWJDVVJB-UHFFFAOYSA-N
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Description

Cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a synthetic compound featuring a benzimidazole core linked to a piperazine moiety via a methyl group, with a cyclopentyl carbonyl substituent on the piperazine ring. The 5-methoxy group on the benzimidazole distinguishes it from other analogs.

Properties

IUPAC Name

cyclopentyl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-25-15-6-7-16-17(12-15)21-18(20-16)13-22-8-10-23(11-9-22)19(24)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIGQVPWJDVVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound ID/Name Substituents (Benzimidazole) Piperazine Substituent Biological Activity (Notable Findings) Reference
Target Compound 5-methoxy Cyclopentyl carbonyl Not reported
11j 5-chloro Phenyl carbonyl Antifungal (moderate activity)
11i 1-ethyl, phenyl Phenyl carbonyl Antifungal (higher activity vs. 11j)
11d 1-methyl Phenyl carbonyl Structural data only
ASP-4132 Tosylate 6-methoxy Trifluoromethyl benzyl Research compound (solubility >100 mg/mL DMSO)
Compound 5-methoxy Propanoic acid linker Estrogen receptor alpha antagonism

Pharmacological and Physicochemical Properties

  • Antifungal Activity : Compounds with electron-withdrawing groups (e.g., 11j: 5-chloro) exhibit moderate antifungal activity, while bulkier substituents (e.g., 11i: phenyl) enhance potency, suggesting steric and electronic factors influence target engagement .
  • Receptor Binding : The 5-methoxy group in ’s compound enables dual targeting of estrogen receptor ligand and coactivator binding sites, implying that the target compound’s methoxy group may confer similar modularity .
  • Solubility and Stability : ASP-4132 tosylate’s trifluoromethyl benzyl group enhances solubility (>100 mg/mL in DMSO), whereas cyclopentyl groups (target compound) may reduce solubility but improve lipophilicity and membrane permeability .

Research Implications and Gaps

  • Activity Prediction : The target compound’s 5-methoxy group may enhance receptor binding (as in ), but its cyclopentyl group could limit solubility compared to phenyl or trifluoromethyl analogs .
  • Unanswered Questions: No direct data exist on the target compound’s pharmacokinetics, toxicity, or specific biological targets. Future studies should prioritize synthesis and in vitro screening against fungal, cancer, or hormone receptor models.

Q & A

Basic: What are the key synthetic pathways for this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[d]imidazole core via condensation of 4-methoxy-1,2-diaminobenzene with a carbonyl source under acidic conditions .
  • Step 2 : Alkylation of the piperazine moiety using a cyclopentyl carbonyl group, often via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
  • Step 3 : Purification via column chromatography or recrystallization, followed by characterization using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm intermediate structures .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Essential for verifying aromatic protons (e.g., 5-methoxybenzo[d]imidazole signals at δ 7.2–8.0 ppm) and piperazine/cyclopentyl group integration .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • FT-IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (0–80°C) to avoid side reactions .
  • Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aromatic fragments or DMAP for acylations .
  • Workflow Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust stoichiometry in real time .
  • Yield Optimization : Sequential recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for final purification .

Advanced: How should researchers resolve discrepancies in NMR data during characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions (e.g., distinguishing benzo[d]imidazole protons from piperazine CH₂ groups) .
  • Variable-Temperature NMR : Mitigates signal broadening caused by conformational exchange in the piperazine ring .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Advanced: What computational approaches predict the compound’s biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., histamine H1/H4 receptors, given structural analogs in ).
  • Pharmacophore Modeling : Identify critical motifs (e.g., benzo[d]imidazole’s planar aromatic system) for target binding .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to prioritize in vitro assays .

Advanced: How to design pharmacological assays based on structural analogs?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-mepyramine for H1 receptors) to measure IC₅₀ values, referencing analogs in .
  • Cellular Activity Tests : Screen for cAMP modulation (HTRF assays) or calcium flux (FLIPR) in HEK-293 cells expressing target GPCRs .
  • SAR Studies : Synthesize derivatives with modified cyclopentyl or methoxy groups to correlate structural changes with activity .

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